Acetyl-1-13C bromide

Description

Chemical Identity and Nomenclature

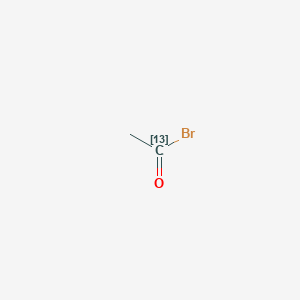

Acetyl-1-¹³C bromide (CAS: 79385-25-4) is a stable isotope-labeled derivative of acetyl bromide, where the carbonyl carbon is replaced by carbon-13 (¹³C). Its molecular formula is C₂H₃BrO , with a molecular weight of 123.94 g/mol. The compound’s IUPAC name is bromo(¹³C)ethanone , reflecting the isotopic substitution at the carbonyl position. Structurally, it consists of a bromine atom bonded to the carbonyl carbon of an acetyl group, with the ¹³C isotope localized at the C1 position (Figure 1).

Table 1: Key Chemical Properties of Acetyl-1-¹³C Bromide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₃BrO | |

| CAS Number | 79385-25-4 | |

| Molecular Weight | 123.94 g/mol | |

| Boiling Point | 75–77 °C | |

| Density | 1.677 g/mL at 25 °C | |

| Isotopic Purity | 99 atom % ¹³C | |

| SMILES | C¹³C=O |

The isotopic labeling is explicitly denoted in the SMILES string (C¹³C=O ), highlighting the position of the ¹³C atom. The compound’s InChI key (FXXACINHVKSMDR-VQEHIDDOSA-N ) further differentiates it from non-isotopic acetyl bromide.

Isotopic Labeling Rationale in Acetyl Bromide Derivatives

The incorporation of ¹³C into acetyl bromide serves two primary purposes: tracing reaction pathways and enhancing analytical specificity .

NMR Spectroscopy : The ¹³C isotope provides a detectable signal in nuclear magnetic resonance (NMR) spectroscopy due to its nuclear spin (I = ½). Unlike ¹²C, which is NMR-silent, ¹³C enables precise tracking of the carbonyl group’s fate in synthetic or metabolic reactions. For example, in studies of acyl transfer reactions, the ¹³C-labeled carbonyl carbon exhibits distinct chemical shifts (~170–220 ppm in ¹³C NMR), allowing researchers to monitor intermediate formation.

Metabolic Tracing : In biochemical research, ¹³C

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

acetyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXACINHVKSMDR-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481740 | |

| Record name | Acetyl-1-13C bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79385-25-4 | |

| Record name | Acetyl-1-13C bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79385-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 13C-Labeled Acetic Acid

The most direct method involves reacting 1-13C-labeled acetic acid with phosphorus tribromide (PBr₃). This exothermic reaction proceeds via nucleophilic substitution, where the hydroxyl group of acetic acid is replaced by bromine. The stoichiometric ratio of acetic acid to PBr₃ is typically 1:1.1 to ensure complete conversion.

Reaction Conditions:

- Temperature: 40–60°C (controlled to prevent side reactions)

- Solvent: None (neat conditions)

- Atmosphere: Inert gas (e.g., nitrogen or argon) to minimize hydrolysis

- Time: 2–4 hours

Post-reaction, the mixture is distilled under reduced pressure (50–60 mmHg) to isolate this compound, yielding 85–92% purity. A key challenge lies in sourcing high-purity 1-13C acetic acid, which is typically synthesized via enzymatic carboxylation of methanol-13C or carbon-13 isotope exchange reactions.

Bromination of 13C-Labeled Acetic Anhydride

An alternative industrial-scale approach uses acetic anhydride-1-13C and liquid bromine. This method, adapted from CN104086403A, involves:

- Heating acetic anhydride-1-13C to 75–85°C under agitation.

- Gradual addition of bromine (1:2 molar ratio) over 1–2 hours.

- Refluxing at 95–125°C for 2.5–3 hours to complete the reaction:

$$

(CH3^{13}CO)2O + Br2 \rightarrow 2\, CH3^{13}COBr + H_2O

$$

Key Advantages:

- Higher yields (89–94%) compared to acetic acid routes

- Reduced side products due to anhydride stability

- Scalable to batch sizes exceeding 500 kg

The process requires specialized bromination reactors lined with corrosion-resistant materials (e.g., Hastelloy C-276) and tail gas scrubbers to neutralize HBr emissions.

Malonic Acid Synthesis Derivatives

A less conventional method, inspired by PMC1175117, involves carbon-13 labeling via malonic acid intermediates:

- Synthesize 1-13C hexyl bromide from 1-13C hexanol using HBr gas.

- React with diethyl malonate to form 1-13C hexylmalonic acid.

- Decarboxylate under acidic conditions to yield 1-13C octanoic acid.

- Convert to this compound via controlled pyrolysis and bromination.

While this multi-step approach achieves 78–82% isotopic purity, it is primarily used for research-scale production due to complexity.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysis

Patents such as CN104628556A demonstrate that aluminum chloride (AlCl₃) enhances acylation efficiency in brominated systems. For this compound synthesis:

- Catalyst loading: 5–10 mol% AlCl₃ relative to acetic anhydride

- Solvent: Dichloromethane or chloroform

- Temperature: -5°C to 5°C to suppress oligomerization

This method reduces reaction time to 4–6 hours while maintaining yields above 90%.

Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve interfacial contact in biphasic systems. A typical protocol involves:

| Parameter | Value |

|---|---|

| Catalyst concentration | 0.5–1.0 wt% |

| Agitation speed | 400–600 RPM |

| Bromine addition rate | 0.5 mL/min per liter reactor |

Phase-transfer agents are particularly effective in minimizing bromine waste and improving atom economy.

Purification and Isotopic Enrichment

Distillation Techniques

Fractional distillation under inert atmosphere is critical for isolating this compound:

| Fraction | Temperature Range | Purity |

|---|---|---|

| Fore-run | 70–74°C | <85% |

| Main cut | 74–77°C | 95–99% |

| Residue | >77°C | Polymerized byproducts |

High-efficiency spinning band columns achieve >99% isotopic purity by separating 12C/13C species with a theoretical plate count exceeding 50.

Recrystallization Strategies

For ultra-high purity applications (e.g., NMR spectroscopy), recrystallization from dichloromethane/sherwood oil (2:1 v/v) removes trace HBr and acetic acid. This step increases purity from 95% to 99.9% but reduces yield by 8–12%.

Industrial vs. Laboratory-Scale Production

Table 1: Comparison of Production Methods

| Parameter | Laboratory Scale (PBr₃) | Industrial Scale (Br₂) |

|---|---|---|

| Batch size | 1–100 g | 50–500 kg |

| Yield | 75–85% | 88–94% |

| Energy consumption | 0.5–1.0 kWh/mol | 8–12 kWh/mol |

| CO₂ footprint | 0.2 kg/mol | 4.5 kg/mol |

| Capital cost | $5,000–$10,000 | $1.2–$2.5 million |

Industrial processes prioritize bromine over PBr₃ due to lower cost ($0.18/g vs. $1.05/g) and easier waste management. However, laboratories favor PBr₃ for its stoichiometric control and minimal equipment requirements.

Chemical Reactions Analysis

Types of Reactions: Acetyl-1-13C bromide undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form acetic acid and hydrogen bromide.

Substitution Reactions: Reacts with alcohols and amines to produce acetate esters and acetamides, respectively.

Acylation Reactions: Used in Friedel-Crafts acylation to introduce an acyl group into aromatic compounds.

Common Reagents and Conditions:

Hydrolysis: Water, typically at room temperature.

Substitution Reactions: Alcohols or amines, often in the presence of a base to neutralize the hydrogen bromide formed.

Acylation Reactions: Aromatic compounds and a Lewis acid catalyst such as aluminum chloride.

Major Products:

Hydrolysis: Acetic acid and hydrogen bromide.

Substitution Reactions: Acetate esters and acetamides.

Acylation Reactions: Acylated aromatic compounds

Scientific Research Applications

Chemistry

Acetyl-1-13C bromide is utilized in synthetic organic chemistry for the preparation of labeled compounds. Its applications include:

- Tracking Reaction Mechanisms : Researchers use it to trace the incorporation of the acetyl group into various chemical structures, aiding in understanding reaction pathways.

- Synthesis of Labeled Compounds : It serves as a precursor in synthesizing other isotopically labeled compounds for further studies.

Biology

In biological research, this compound plays a crucial role in metabolic studies:

- Metabolic Pathway Tracing : It is employed to investigate how acetyl groups are incorporated and transformed within metabolic pathways. For example, studies have shown its effectiveness in tracing acetyl-CoA metabolism in liver tissues .

Medicine

This compound is significant in pharmaceutical research:

- Drug Metabolism Studies : It aids in understanding drug metabolism and pharmacokinetics by allowing researchers to track how drugs are processed within biological systems.

Industry

In industrial applications, this compound is used for material characterization:

- Solid-State NMR Spectroscopy : The compound provides detailed information about the structure and dynamics of complex molecules, making it useful in materials science and polymer chemistry.

Case Study 1: Metabolic Studies Using Acetyl-CoA Proxies

A study investigated the peroxisomal β-oxidation of octanoate using this compound to label acetyl-CoA derivatives. The researchers perfused rat livers with isotopically labeled octanoate and measured the incorporation into various metabolites, demonstrating how different concentrations affected labeling ratios .

Key Findings:

- The study highlighted the efficiency of using labeled substrates to understand metabolic processes.

| Metabolite | Molar Percentage Enrichment (MPE) |

|---|---|

| Acetyl-CoA | 19.9% |

| C1+2 Fragment of BHB | 23% |

Case Study 2: Lignin Quantification Using Acetyl Bromide Method

Another application involves the use of this compound in determining lignin concentrations in herbaceous plants. The acetyl bromide method was found to be faster and simpler than traditional methods, providing better recovery rates for lignin quantification .

Method Comparison:

| Method | Recovery Rate | Time Required |

|---|---|---|

| Acetyl Bromide Method | High | Short |

| Klason Method | Moderate | Long |

| Thioglycolic Acid | Moderate | Moderate |

Mechanism of Action

The mechanism of action of acetyl-1-13C bromide involves its role as an acylating agent. It reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The carbon-13 isotope allows for detailed tracking of these reactions using NMR spectroscopy, providing insights into the reaction pathways and intermediates .

Comparison with Similar Compounds

Acetyl-2-¹³C Bromide (CH₃¹³COBr)

This variant carries the ¹³C label at the methyl carbon (position 2). While structurally similar to Acetyl-1-¹³C bromide, the isotopic labeling position alters its application in NMR studies. For instance, tracking the methyl group’s behavior in reactions (e.g., alkylation or oxidation) becomes feasible with this variant .

Acetyl-1,2-¹³C₂ Bromide (¹³CH₃¹³COBr)

Doubly labeled with ¹³C at both positions 1 and 2, this compound provides comprehensive insights into both the acetyl group’s carbonyl and methyl carbons. It is particularly valuable in dual-labeling experiments to monitor complex reaction dynamics, such as ketene formation or esterification pathways .

Table 1: Comparison of ¹³C-Labeled Acetyl Bromide Variants

| Property | Acetyl-1-¹³C Bromide | Acetyl-2-¹³C Bromide | Acetyl-1,2-¹³C₂ Bromide |

|---|---|---|---|

| Molecular Formula | CH₃¹³COBr | ¹³CH₃COBr | ¹³CH₃¹³COBr |

| Isotopic Position(s) | 1 | 2 | 1 and 2 |

| Purity | 99% | 99% | 99% |

| Primary Application | Carbonyl tracking | Methyl group tracking | Dual-carbon tracking |

| Availability | 1.0 g | 1.0 g | Request basis |

Comparison with Non-Labeled Acetyl Bromide

Non-labeled acetyl bromide (CH₃COBr) shares identical reactivity and applications in acylation reactions. However, the absence of isotopic labeling limits its utility in spectroscopic and tracer studies. Safety data for both labeled and non-labeled forms are comparable, requiring precautions against corrosion and inhalation risks . The labeled variant’s primary distinction lies in its role in research requiring isotopic discrimination, such as metabolic flux analysis or enzyme mechanism elucidation.

Comparison with Acetyl Chloride Isotopologues

Acetyl-1-¹³C chloride (CH₃¹³COCl) is the chloride analog of Acetyl-1-¹³C bromide. Key differences include:

- Reactivity : Acetyl bromide is more reactive toward nucleophilic substitution due to bromide’s superior leaving-group ability compared to chloride.

- Applications : Bromide derivatives are preferred in reactions requiring faster kinetics, while chlorides are used where milder conditions are necessary .

Table 2: Bromide vs. Chloride ¹³C-Labeled Acetyl Halides

| Property | Acetyl-1-¹³C Bromide | Acetyl-1-¹³C Chloride |

|---|---|---|

| Halide Leaving Group | Br⁻ | Cl⁻ |

| Reactivity | Higher | Lower |

| Stability | Less stable | More stable |

| Typical Use Cases | Rapid acylation | Controlled reactions |

Broader Comparison with Other ¹³C-Labeled Bromides

Benzyl Bromide-α-¹³C (C₆H₅¹³CH₂Br)

This compound, labeled at the benzylic position, is used to study electrophilic aromatic substitution and benzylation reactions. Unlike Acetyl-1-¹³C bromide, which focuses on acyl group dynamics, Benzyl-α-¹³C bromide aids in tracking benzyl group transfer in organic synthesis .

Biological Activity

Acetyl-1-13C bromide is a stable isotopic variant of acetyl bromide, which is an acyl bromide compound known for its reactivity and utility in organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential applications in medicinal chemistry, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₂H₃BrO |

| Molar Mass | 122.949 g/mol |

| Density | 1.663 g/mL |

| Melting Point | -96 °C |

| Boiling Point | 75-77 °C |

Acetyl bromide is synthesized by the reaction of acetic acid with phosphorus tribromide, resulting in the formation of acetyl bromide and phosphorous acid .

Antimicrobial Properties

Acetyl derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that various acetyl compounds exhibit significant bactericidal activity against Gram-positive bacteria, particularly Staphylococcus spp. In a study involving several derivatives of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoles, it was found that certain compounds demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 7.81 to 15.62 µg/mL against Staphylococcus aureus strains .

Table 1: Antimicrobial Activity of Acetyl Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 37 | 7.81 | S. aureus ATCC 25923 |

| Compound 20 | 15.62 | S. aureus ATCC 6538 |

| Compound X | 62.5 | Enterobacterales family |

Cytotoxicity Studies

In cytotoxicity studies, acetyl derivatives have shown varied effects on cell viability. Notably, certain compounds increased cell viability at concentrations of 50 and 100 µM during a 24-hour culture period . The compounds were evaluated for their potential to promote or inhibit cell growth in normal cells.

Table 2: Cytotoxicity Effects of Acetyl Derivatives

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Compound 37 | 50 | Increased |

| Compound Y | 100 | Increased |

Case Study: Occupational Exposure

A case study involving workers exposed to similar halogenated compounds revealed insights into the biological activity and toxicity profiles associated with exposure to halogenated acyl compounds like acetyl bromide. Symptoms reported included respiratory issues and skin irritation, emphasizing the importance of understanding the biological effects of such compounds in occupational settings .

Q & A

Q. How is Acetyl-1-13C bromide synthesized, and what methodological considerations are critical for isotopic purity?

this compound is typically synthesized via the bromination of acetic-1-13C acid using phosphorus tribromide (PBr₃) or HBr in anhydrous conditions. Key steps include:

- Using isotopically labeled acetic-1-13C acid as the starting material to ensure ¹³C incorporation at the acetyl carbon .

- Maintaining anhydrous conditions to prevent hydrolysis, as the compound reacts violently with water .

- Purification via fractional distillation under inert atmosphere (e.g., nitrogen or argon) to avoid decomposition. Isotopic purity (>98% ¹³C) is validated using ¹³C NMR spectroscopy, comparing chemical shifts to unlabeled acetyl bromide, and mass spectrometry to confirm molecular ion peaks .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), splash goggles, and a lab coat. Work in a fume hood to avoid inhalation .

- Storage: Store in airtight, moisture-resistant containers under inert gas at temperatures below 25°C .

- Emergency Measures: In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, flush with water and seek medical attention .

- Spill Management: Neutralize spills with dry sand or inert adsorbents; avoid aqueous solutions to prevent exothermic reactions .

Advanced Research Questions

Q. How does the ¹³C isotopic label in this compound enhance mechanistic studies in acetylation reactions?

The ¹³C label enables precise tracking of acetyl group transfer in reactions such as:

- Kinetic Isotope Effect (KIE) Studies: Comparing reaction rates between ¹³C-labeled and unlabeled compounds to elucidate transition states or rate-limiting steps.

- NMR Spectroscopy: Monitoring acetyl migration or regioselectivity in complex reactions (e.g., protein acetylation) via ¹³C signal splitting or NOE correlations .

- Mass Spectrometry: Identifying intermediates in catalytic cycles or metabolic pathways by tracing ¹³C incorporation .

Q. What experimental strategies mitigate discrepancies in reaction outcomes between this compound and its non-isotopic counterpart?

Observed discrepancies (e.g., altered reaction rates or byproduct formation) may arise from isotopic mass effects or steric differences. Mitigation approaches include:

- Control Experiments: Directly comparing labeled and unlabeled compounds under identical conditions (solvent, temperature, catalyst loading).

- Computational Modeling: Using DFT calculations to assess isotopic effects on transition-state energetics .

- Sensitivity Analysis: Varying isotopic purity (e.g., 95% vs. 99% ¹³C) to quantify its impact on reaction outcomes .

Q. How can researchers design experiments to study the hydrolytic stability of this compound under varying humidity conditions?

- Gravimetric Analysis: Measure mass loss over time in controlled humidity chambers (e.g., 30%, 50%, 70% RH) using microbalance precision .

- In Situ Spectroscopy: Monitor hydrolysis kinetics via FT-IR (C=O and Br peaks) or Raman spectroscopy in real time .

- Isotopic Tracing: Quantify ¹³C-labeled acetic acid byproduct formation using HPLC coupled with isotopic dilution mass spectrometry .

Data Interpretation and Contradictions

Q. How should researchers address conflicting data in isotopic labeling efficiency when synthesizing this compound?

Contradictions may stem from impurities in starting materials or side reactions. Resolution strategies:

- Purity Validation: Use GC-MS or elemental analysis to verify acetic-1-13C acid purity before synthesis .

- Reaction Monitoring: Employ in-line NMR or IR to detect intermediates (e.g., acetyl bromide-dimer) that may reduce isotopic yield .

- Statistical Reproducibility: Repeat syntheses in triplicate under rigorously controlled conditions to distinguish systematic errors from outliers .

Q. What methodologies resolve ambiguities in ¹³C NMR spectra of this compound derivatives?

- Decoupling Experiments: Apply ¹H-¹³C heteronuclear correlation (HSQC) to assign overlapping signals in complex mixtures .

- Isotopic Dilution: Spike samples with unlabeled acetyl bromide to distinguish labeled vs. natural abundance signals .

- Dynamic NMR: Analyze temperature-dependent line broadening to assess rotational barriers in labeled compounds .

Experimental Design and Best Practices

Q. What are the best practices for reporting this compound synthesis in peer-reviewed journals?

- Detailed Methods: Include step-by-step procedures for anhydrous handling, purification, and isotopic validation (¹³C NMR, MS) .

- Data Transparency: Provide raw spectral data (e.g., NMR FIDs, MS chromatograms) in supplementary materials .

- Safety Compliance: Explicitly state adherence to institutional guidelines for hazardous brominated compounds .

Q. How can researchers optimize reaction scalability without compromising isotopic integrity?

- Flow Chemistry: Use continuous-flow reactors to maintain precise control over reaction parameters (temperature, residence time) .

- Catalyst Screening: Test Lewis acids (e.g., ZnBr₂) to enhance reaction efficiency while minimizing side reactions .

- In-Line Analytics: Implement PAT (Process Analytical Technology) tools for real-time monitoring of isotopic purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.